4-Bromophenylacetic acid

Vue d'ensemble

Description

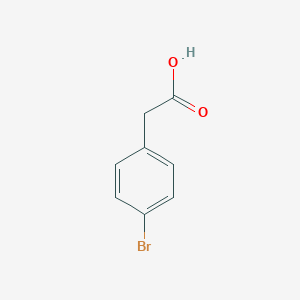

4-Bromophenylacetic acid is an organic compound that is a derivative of phenylacetic acid, containing a bromine atom in the para position. It is known for its white solid appearance and honey-like odor. The compound has a chemical formula of C8H7BrO2 and a molar mass of 215.046 g·mol−1 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Bromophenylacetic acid can be synthesized through several methods:

Electrophilic Aromatic Substitution: This method involves the addition of a bromine atom to phenylacetic acid. The reaction is typically carried out using bromine and mercuric oxide, resulting in a mixture of 2- and 4-isomers.

Condensation and Hydrolysis: Another method involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolyzing the nitrile with sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often follows the same synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

4-Bromophenylacetic acid undergoes various chemical reactions:

Esterification: It can be converted to methyl 4-bromophenylacetate by Fischer esterification, which involves refluxing with methanol acidified with sulfuric acid. An ethyl ester can be similarly made using ethanol.

Hydrazone Formation: The methyl ester of this compound can react with hydrazine to form 2-(4-bromophenyl)acetohydrazide.

Common Reagents and Conditions:

Bromine and Mercuric Oxide: Used in electrophilic aromatic substitution.

Sodium Cyanide and Sodium Hydroxide: Used in condensation and hydrolysis reactions.

Methanol and Sulfuric Acid: Used in Fischer esterification.

Major Products:

- Methyl 4-bromophenylacetate

- Ethyl 4-bromophenylacetate

- 2-(4-Bromophenyl)acetohydrazide

- 4-Bromophenylacetyl-L-aspartic acid

Applications De Recherche Scientifique

Pharmaceutical Development

4-Bromophenylacetic acid is primarily used as an intermediate in the synthesis of anti-inflammatory drugs. Its structure allows it to participate in various chemical reactions that lead to the formation of therapeutically relevant compounds. For example, it has been utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), which are crucial for treating conditions like arthritis and other inflammatory disorders.

Case Study:

- A study published in Journal of Medicinal Chemistry highlighted the role of this compound in synthesizing a new class of NSAIDs with enhanced efficacy and reduced side effects compared to traditional NSAIDs .

Biochemical Research

In biochemical research, this compound serves as a tool to investigate drug mechanisms and interactions within biological systems. It has been employed in studies that explore how certain drugs affect cellular processes and signaling pathways.

Case Study:

- Research conducted on the inhibitory effects of this compound on phosphatase activity demonstrated its potential role as an inhibitor in cellular signaling pathways, providing insights into drug design for cancer therapies .

Agricultural Chemistry

This compound is also significant in agricultural chemistry, where it is used to formulate herbicides and pesticides. Its ability to modify biological processes makes it valuable for developing agrochemicals that enhance crop protection and yield.

Case Study:

- A report from Pest Management Science discussed the effectiveness of formulations containing this compound against specific plant pathogens, emphasizing its utility in sustainable agriculture practices .

Material Science

In material science, this compound is utilized to create specialty polymers and resins. Its properties can enhance the mechanical strength and thermal stability of materials used in various industrial applications.

Data Table: Applications in Material Science

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Specialty Polymers | Used in creating high-performance plastics | Improved durability and resistance |

| Resins | Enhances properties of epoxy resins | Increased thermal stability |

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material for calibrating analytical methods. This ensures accuracy and reliability in various testing protocols.

Case Study:

Mécanisme D'action

4-Bromophenylacetic acid exerts its effects primarily through its growth inhibitory properties. It causes depolarization of the transmembrane potential difference in tobacco protoplasts, which is indicative of its interaction with cellular membranes and ion channels . The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

4-Bromophenylacetic acid can be compared with other similar compounds such as:

- 2-Bromophenylacetic acid

- 4-Chlorophenylacetic acid

- Phenylacetic acid

Uniqueness:

- Bromine Substitution: The presence of a bromine atom in the para position distinguishes it from other phenylacetic acid derivatives, affecting its reactivity and biological activity.

- Growth Inhibitory Properties: Its specific effects on plant protoplasts and potential applications in growth regulation make it unique among similar compounds .

Activité Biologique

4-Bromophenylacetic acid (4-BPAA) is an organic compound with significant biological implications, particularly in pharmacology and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is a derivative of phenylacetic acid, characterized by the presence of a bromine atom at the para position. Its chemical formula is and it has a melting point of 114-117 °C . The compound can be synthesized via several methods:

- Electrophilic Aromatic Substitution : Treatment of phenylacetic acid with bromine in the presence of mercuric oxide yields a mixture of isomers, from which the 4-bromo isomer can be isolated through fractional crystallization .

- Condensation Reaction : Reacting 4-bromobenzyl bromide with sodium cyanide in ethanol followed by hydrolysis also produces 4-BPAA .

The biological activity of 4-BPAA can be attributed to its ability to interact with various biological targets:

- Auxin Analog : 4-BPAA acts as an auxin analog in plant physiology, influencing growth regulation and cellular processes. It has been shown to affect the transmembrane potential difference in tobacco protoplasts, indicating its role in modulating plant growth responses .

- Inhibition of Tumor Growth : Recent studies have highlighted its anticancer properties. For instance, synthesized derivatives of 4-BPAA have demonstrated significant antiproliferative effects against human lung cancer cell lines (A549), suggesting potential use in cancer therapy .

Case Studies and Research Findings

- Anticancer Activity :

- Plant Growth Regulation :

-

Neuroprotective Effects :

- Preliminary investigations suggest that 4-BPAA may possess neuroprotective properties, potentially through modulation of neurotransmitter systems. Further studies are required to elucidate these mechanisms and their implications for neurodegenerative diseases.

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

2-(4-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWSWEBLNVACCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062032 | |

| Record name | p-Bromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-68-8 | |

| Record name | (4-Bromophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1878-68-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Bromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromophenylacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA6UT8W6AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-bromophenylacetic acid exert its biological effects?

A: this compound acts as an auxin analog. [] It has been shown to influence the transmembrane potential difference (Em) in plant cells, specifically tobacco protoplasts. [] At low concentrations, it induces hyperpolarization of the cell membrane, similar to the effects of the natural auxin, 1-naphthaleneacetic acid (NAA). [] This suggests that this compound interacts with auxin signaling pathways, although the exact molecular target remains to be fully elucidated.

Q2: Can you describe the structure and key spectroscopic characteristics of this compound?

A2: this compound is an organic compound with the molecular formula C8H7BrO2 and a molecular weight of 215.05 g/mol. While specific spectroscopic data isn't provided in the provided abstracts, it can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Q3: What are the applications of this compound in synthetic chemistry?

A: this compound serves as a valuable building block in organic synthesis. It can be used as a starting material to generate other compounds with potential biological activity. For instance, it can undergo Suzuki cross-coupling reactions with phenylboronic acid to synthesize NSAID-felbinac. [] This reaction utilizes a catalyst, a base (K2CO3), and proceeds in water at room temperature, highlighting its versatility in environmentally friendly synthetic approaches. []

Q4: How does the structure of this compound relate to its biological activity, particularly in the context of alkaline phosphatase inhibition?

A: Research has shown that incorporating this compound as a scaffold in hydrazone derivatives can lead to potent inhibition of alkaline phosphatase (AP) isozymes. [] Specifically, structural variations at the imine functionality of these derivatives significantly influence their inhibitory activity against various AP isozymes, including human intestinal alkaline phosphatase (h-IAP). [] This suggests that the presence of the bromine atom and the carboxylic acid group, along with the specific modifications at the imine site, play crucial roles in the interaction with the AP enzyme active site. []

Q5: Are there any computational studies that shed light on the interactions of this compound derivatives with their targets?

A: Yes, molecular docking studies have been employed to investigate the binding modes of potent this compound-derived hydrazone inhibitors with AP. [] These simulations help visualize and understand the key interactions responsible for the observed inhibitory activities. By analyzing the predicted binding poses, researchers can gain insights into the structure-activity relationships and design even more potent and selective AP inhibitors.

Q6: Have platinum(IV) complexes incorporating this compound been explored for their biological activity?

A: Yes, researchers have synthesized and characterized platinum(IV) complexes containing this compound as a ligand. [] These complexes have demonstrated promising in vitro cytotoxicity against a panel of cancer cell lines, including those derived from colon, glioblastoma, breast, ovarian, lung, and prostate cancers. [] Notably, the complex incorporating this compound exhibited remarkable potency, exceeding that of cisplatin in several cell lines. [] Further studies are necessary to understand the mechanism of action and potential therapeutic applications of these platinum(IV) complexes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.